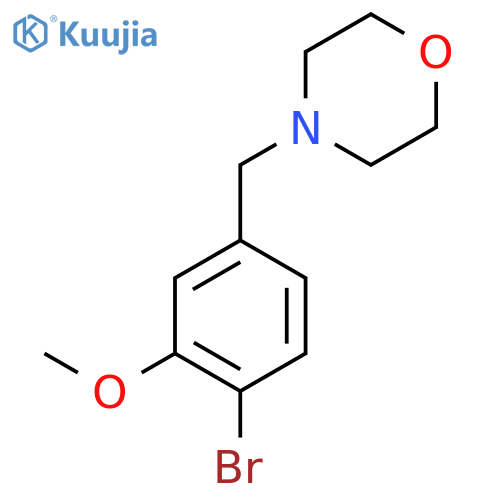Cas no 1394291-37-2 (4-(4-Bromo-3-methoxybenzyl)morpholine)
4-(4-ブロモ-3-メトキシベンジル)モルホリンは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、キーとなる構造ユニットとして利用されます。ブロモ基とメトキシ基の導入により、求電子置換反応やカップリング反応への高い反応性を示し、多様な誘導体合成が可能です。モルホリン環は優れた溶解性と安定性を有し、生体適合性にも寄与します。この化合物は高い純度で提供可能であり、精密合成やスケールアップに適しています。また、結晶性が良好なため、精製や取り扱いが容易という特長があります。

1394291-37-2 structure
商品名:4-(4-Bromo-3-methoxybenzyl)morpholine
CAS番号:1394291-37-2
MF:C12H16BrNO2
メガワット:286.164942741394
MDL:MFCD22543706
CID:5078700
4-(4-Bromo-3-methoxybenzyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Bromo-3-methoxybenzyl)morpholine
- 4-[(4-BROMO-3-METHOXYPHENYL)METHYL]MORPHOLINE
- Z1453
-
- MDL: MFCD22543706
- インチ: 1S/C12H16BrNO2/c1-15-12-8-10(2-3-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
- InChIKey: XWHNRFDOPNULOD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)CN1CCOCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 209
- トポロジー分子極性表面積: 21.7
- 疎水性パラメータ計算基準値(XlogP): 2
4-(4-Bromo-3-methoxybenzyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516295-500 mg |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 500MG |
€385.50 | 2023-04-17 | ||
| abcr | AB516295-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine; . |
1394291-37-2 | 1g |
€439.00 | 2025-02-17 | ||
| abcr | AB516295-5g |
4-(4-Bromo-3-methoxybenzyl)morpholine; . |
1394291-37-2 | 5g |
€1431.80 | 2025-02-17 | ||
| abcr | AB516295-250mg |
4-(4-Bromo-3-methoxybenzyl)morpholine; . |
1394291-37-2 | 250mg |
€246.10 | 2025-02-17 | ||
| Ambeed | A658669-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 97% | 1g |
$396.0 | 2024-04-24 | |
| Aaron | AR01NC77-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 95% | 1g |
$461.00 | 2025-02-12 | |
| abcr | AB516295-500mg |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 500mg |
€385.50 | 2023-09-02 | ||
| abcr | AB516295-1 g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 1g |
€519.00 | 2023-04-17 | ||
| Chemenu | CM502060-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 97% | 1g |
$392 | 2023-02-02 | |
| Aaron | AR01NC77-500mg |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 95% | 500mg |
$346.00 | 2025-02-12 |
4-(4-Bromo-3-methoxybenzyl)morpholine 関連文献
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
1394291-37-2 (4-(4-Bromo-3-methoxybenzyl)morpholine) 関連製品
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2230780-65-9(IL-17A antagonist 3)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1394291-37-2)4-(4-Bromo-3-methoxybenzyl)morpholine

清らかである:99%
はかる:1g
価格 ($):356.0